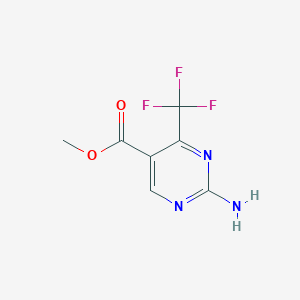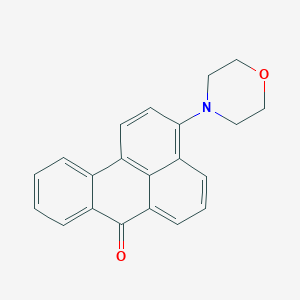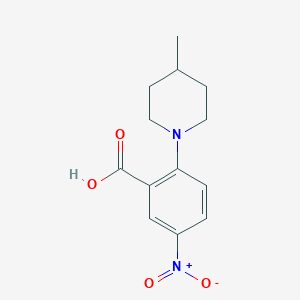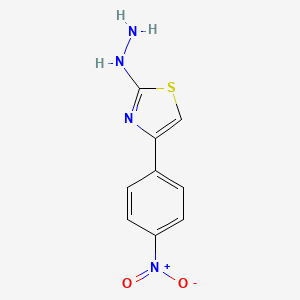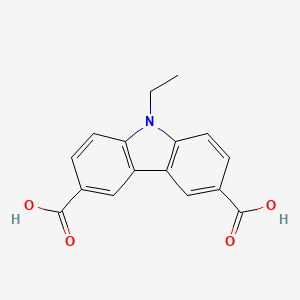
9-ethyl-9H-carbazole-3,6-dicarboxylic acid
概述
描述
9-ethyl-9H-carbazole-3,6-dicarboxylic acid is an organic compound with the molecular formula C16H13NO4. It belongs to the carbazole family, which is known for its nitrogen-containing aromatic heterocyclic structure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-ethyl-9H-carbazole-3,6-dicarboxylic acid typically involves the functionalization of carbazole at the 3 and 6 positions. One common method is the catalytic hydrolysis of 9H-carbazole-3,6-dicarbonitrile in the presence of a copper catalyst (CuI) . This reaction proceeds under mild conditions and yields the desired dicarboxylic acid with high efficiency.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the catalytic hydrolysis method suggests it could be adapted for large-scale production. The use of inexpensive raw materials and the relatively straightforward reaction conditions make this method suitable for industrial applications .
化学反应分析
Types of Reactions
9-ethyl-9H-carbazole-3,6-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: Electrophilic substitution reactions, particularly at the nitrogen atom and the aromatic ring, are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols, aldehydes, and other reduced forms.
Substitution: Halogenated and nitrated derivatives.
科学研究应用
9-ethyl-9H-carbazole-3,6-dicarboxylic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of 9-ethyl-9H-carbazole-3,6-dicarboxylic acid involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In medicinal applications, it may inhibit specific enzymes or interfere with cellular signaling pathways, leading to its observed biological effects .
相似化合物的比较
Similar Compounds
9H-carbazole-3,6-dicarboxylic acid: Lacks the ethyl group at the nitrogen atom, which can influence its chemical reactivity and biological activity.
3,6-dibromo-9-ethylcarbazole: Contains bromine atoms at the 3 and 6 positions, which can significantly alter its chemical properties.
9-ethyl-3,6-diiodo-9H-carbazole:
Uniqueness
9-ethyl-9H-carbazole-3,6-dicarboxylic acid is unique due to the presence of both the ethyl group at the nitrogen atom and the carboxylic acid groups at the 3 and 6 positions.
属性
IUPAC Name |
9-ethylcarbazole-3,6-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c1-2-17-13-5-3-9(15(18)19)7-11(13)12-8-10(16(20)21)4-6-14(12)17/h3-8H,2H2,1H3,(H,18,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFXCPANJUZOOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C(=O)O)C3=C1C=CC(=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20396558 | |
| Record name | 9-ethyl-9H-carbazole-3,6-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3215-45-0 | |
| Record name | 9-ethyl-9H-carbazole-3,6-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

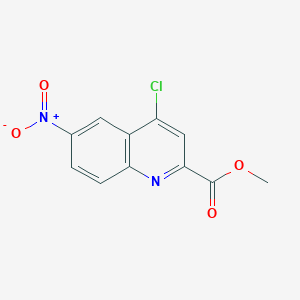
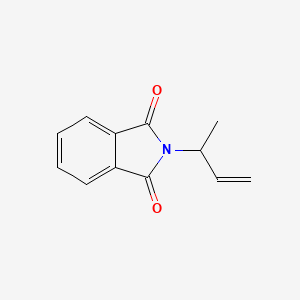
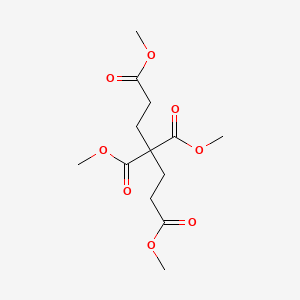
![3-[5-(2,4-Difluorophenyl)-2-furyl]acrylic acid](/img/structure/B1608833.png)

![Ethyl 5-sulfanyl[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate](/img/structure/B1608836.png)
